1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid is a complex peptide compound. This compound is classified under peptidic selective glucose-dependent insulinotropic polypeptide receptor agonists, which are known for their potential therapeutic applications in metabolic disorders, particularly in diabetes management.
The compound has been referenced in various patents and scientific literature, highlighting its significance in medical research and potential drug development. Notably, it appears in patent documents discussing selective glucose-dependent insulinotropic polypeptide receptor agonists and their medical applications .
This compound falls into the category of peptides, specifically those that act as agonists for the glucose-dependent insulinotropic polypeptide receptor. Its structure indicates a complex arrangement of amino acids that contribute to its biological activity.
The synthesis of 1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the peptide chain while minimizing side reactions.
The molecular structure of this compound is characterized by multiple functional groups, including amine, carboxylic acid, and carbonyl groups. The presence of a pyrrolidine ring and indole moiety adds complexity to its three-dimensional conformation.
The compound can participate in various chemical reactions typical for peptides, including hydrolysis and modifications through acylation or alkylation. These reactions can alter its biological activity and stability.
As a selective glucose-dependent insulinotropic polypeptide receptor agonist, this compound binds to the GIP receptor on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, reducing blood sugar levels.
The mechanism involves:
The primary application of 1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid lies in diabetes research and treatment. Its potential as a therapeutic agent for enhancing insulin secretion makes it a candidate for developing new diabetes medications.
CAS No.: 4657-20-9
CAS No.: 1936-18-1
CAS No.: 134698-86-5
CAS No.: 18097-67-1
CAS No.: 479-06-1